molecular formula C10H9N7O2 B11471891 3-Pyridinemethanamine, N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-

3-Pyridinemethanamine, N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-

Cat. No.: B11471891
M. Wt: 259.22 g/mol
InChI Key: HBLPXUAYSXHIQO-UHFFFAOYSA-N
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Description

3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE is a complex organic compound that features both oxadiazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE typically involves multiple steps, including nitration, oxidation, and coupling reactions. One effective method involves the nitration of precursor compounds followed by oxidation and coupling reactions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen peroxide for oxidation, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield different oxadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-amine
  • 3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-one
  • 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan

Uniqueness

Compared to similar compounds, 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE stands out due to its dual oxadiazole and pyridine rings, which confer unique chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H9N7O2

Molecular Weight

259.22 g/mol

IUPAC Name

4-[5-(pyridin-3-ylmethylamino)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C10H9N7O2/c11-8-7(15-19-16-8)9-14-10(18-17-9)13-5-6-2-1-3-12-4-6/h1-4H,5H2,(H2,11,16)(H,13,14,17)

InChI Key

HBLPXUAYSXHIQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC(=NO2)C3=NON=C3N

Origin of Product

United States

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